Superior Regioselectivity in 1-Octene Hydroformylation vs. N,N-Diethylaniline Phosphinite Analog
In a direct head-to-head comparison under identical rhodium-catalyzed hydroformylation conditions, methoxybis(3-methoxyphenyl)phosphane (4b) demonstrated slightly better regioselectivity for the branched aldehyde product compared to the N,N-diethylaniline substituted phosphinite ligand 4a. Specifically, 4b achieved a regioselectivity of 62% toward the branched isomer, whereas 4a was less selective for this product [1]. This indicates that the methoxy-substituted ligand more effectively directs the reaction toward the branched aldehyde, a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.
| Evidence Dimension | Regioselectivity toward branched aldehyde |
|---|---|
| Target Compound Data | 62% branched aldehyde |
| Comparator Or Baseline | Ligand 4a (3,3'-(methoxyphosphanediyl)bis(N,N-diethylaniline)): Less selective for branched product |
| Quantified Difference | Superior branched selectivity; quantitative difference not explicitly stated beyond 'slightly better' |
| Conditions | Rh-catalyzed hydroformylation of 1-octene under optimized conditions (solvent: toluene, temperature: 80 °C, pressure: 20 bar CO/H₂ (1:1), reaction time: 4 h, ligand/Rh = 10:1) |
Why This Matters
For procurement in hydroformylation process development, 4b provides a measurable advantage in producing branched aldehydes, which are key building blocks for surfactants, plasticizers, and fine chemicals.
- [1] Deshmukh, S. S., Gaikwad, S. R., Pandey, S., Mali, P. S., & Chikkali, S. H. (2017). Synthesis of meta-substituted monodentate phosphinite ligands and implication in hydroformylation. Journal of Chemical Sciences, 129(8), 1143–1152. View Source
